molecular formula C20H24FN3O B5497608 N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

Cat. No. B5497608
M. Wt: 341.4 g/mol
InChI Key: NBUCPUMTTUWPBU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, commonly known as FMPA, is a synthetic compound that has been studied for its potential applications in the field of neuroscience. FMPA is a selective inhibitor of the dopamine transporter (DAT), a protein that is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By inhibiting DAT, FMPA increases the concentration of dopamine in the synapse, leading to an enhancement of dopaminergic neurotransmission.

Mechanism of Action

FMPA selectively inhibits N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, a protein that is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By inhibiting N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, FMPA increases the concentration of dopamine in the synapse, leading to an enhancement of dopaminergic neurotransmission. FMPA has been shown to have a high affinity for N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, with an IC50 value of 0.22 nM.
Biochemical and Physiological Effects:
FMPA has been shown to increase extracellular dopamine levels in the striatum of rats, as measured by microdialysis. FMPA has also been shown to increase locomotor activity in rats, which is consistent with the enhancement of dopaminergic neurotransmission. FMPA has been shown to have no effect on serotonin or norepinephrine transporters, indicating its selectivity for N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide.

Advantages and Limitations for Lab Experiments

One advantage of FMPA is its high selectivity for N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, which allows for the specific investigation of dopaminergic neurotransmission. Another advantage is its potency, with an IC50 value of 0.22 nM, which allows for the use of lower concentrations in experiments. One limitation of FMPA is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

For the study of FMPA include the investigation of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. FMPA could also be used to study the effects of dopamine on different brain regions and circuits, such as the prefrontal cortex and the mesolimbic pathway. The development of new derivatives of FMPA with improved solubility and selectivity could also be explored. Finally, the potential therapeutic applications of FMPA in the treatment of neurological and psychiatric disorders could be investigated.

Synthesis Methods

The synthesis of FMPA involves the reaction of 2-(2-fluorophenyl)acetic acid with 4-(2-methylbenzyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting FMPA is then purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

FMPA has been studied for its potential applications in the field of neuroscience, particularly in the study of dopamine neurotransmission. FMPA has been used as a tool to investigate the role of dopamine in various physiological and pathological conditions, such as addiction, depression, and Parkinson's disease. FMPA has also been used to study the effects of dopamine on behavior, cognition, and emotion.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-16-6-2-3-7-17(16)14-23-10-12-24(13-11-23)15-20(25)22-19-9-5-4-8-18(19)21/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUCPUMTTUWPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)piperazin-1-yl]acetamide

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